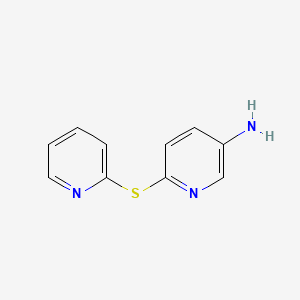

6-(Pyridin-2-ylsulfanyl)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-pyridin-2-ylsulfanylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-8-4-5-10(13-7-8)14-9-3-1-2-6-12-9/h1-7H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNFGZLXUDSFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Electrochemical Sensing:the Molecule Could Be Incorporated into an Electrode for Electrochemical Sensing. This Can Be Achieved By:

Electropolymerization: The amine group could potentially be used as a handle for electropolymerization, forming a thin, porous polymer film on an electrode surface.

MOF-Based Sensors: A MOF constructed from the linker could be grown on an electrode surface. The porous structure would allow analytes to diffuse in and interact with the redox-active metal centers or the functional groups of the linker, causing a measurable change in current or potential.

Colorimetric Sensing:coordination of Certain Metal Ions to the Ligand Could Result in the Formation of Intensely Colored Complexes. This Change in the Visible Absorption Spectrum Could Be Used for Simple Colorimetric Detection of the Target Analyte. the Design Would Involve Selecting a Metal Ion That Forms a Chromophoric Complex with the Ligand Upon Binding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Detailed experimental and research-backed Nuclear Magnetic Resonance (NMR) spectroscopic data for the specific compound this compound is not presently available in the public domain. Structural elucidation of novel compounds or those not extensively studied in scientific literature relies on the generation of new experimental data.

In a typical research setting, the structural analysis of this compound and its derivatives would involve a suite of high-resolution NMR techniques. For a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) chemical shifts, various one-dimensional and two-dimensional NMR experiments would be employed.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on both pyridine rings. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of these protons. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule.

Multi-Dimensional NMR for Connectivity and Stereochemistry

To establish the connectivity between protons and carbons, and to resolve any ambiguities from the one-dimensional spectra, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling correlations, helping to identify adjacent protons within each pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of protons to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between ¹H and ¹³C atoms. It would be instrumental in confirming the connectivity between the two pyridine rings through the sulfur bridge and in assigning quaternary carbons.

The following table illustrates the type of data that would be generated from these experiments for a hypothetical analysis of this compound.

| Technique | Information Yielded | Hypothetical Application for this compound |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Determine the electronic environment and proximity of protons on both pyridine rings. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identify all unique carbon environments within the molecule. |

| COSY | ¹H-¹H correlations. | Establish proton connectivity within each of the two pyridine rings. |

| HSQC | Direct ¹H-¹³C correlations. | Assign each proton to its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations. | Confirm the linkage of the two pyridine rings via the sulfur atom and assign quaternary carbons. |

Solid-State NMR for Bulk Structure Information

Currently, there is no published research available on the solid-state NMR analysis of this compound. This technique would be valuable for studying the compound in its solid, crystalline form, providing insights into its bulk structure, polymorphism, and intermolecular interactions in the solid state.

Dynamic NMR for Conformational Exchange Studies

No dynamic NMR studies for this compound have been reported in the available scientific literature. Such studies would be employed to investigate conformational exchange processes, such as restricted rotation around the C-S or C-N bonds, which could provide information on the energy barriers of these dynamic processes.

Mass Spectrometry (MS) Approaches for Molecular Identification and Fragmentation Analysis

As with NMR data, specific high-resolution mass spectrometry and tandem mass spectrometry data for this compound are not found in existing literature. The application of these techniques is fundamental for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity.

A hypothetical HRMS analysis would yield the following type of data:

| Parameter | Hypothetical Value for C₁₀H₉N₃S |

| Calculated Exact Mass | [Value] |

| Measured Exact Mass | [Value] |

| Mass Error (ppm) | [Value] |

| Inferred Elemental Formula | C₁₀H₉N₃S |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule and allow for the elucidation of its structure.

For this compound, MS/MS studies would be expected to show characteristic fragmentation patterns, such as cleavage of the C-S bonds, leading to fragment ions corresponding to the individual pyridine rings. Analysis of these fragmentation pathways would provide conclusive evidence for the proposed structure.

A table summarizing the expected major fragment ions in a hypothetical MS/MS experiment is presented below:

| Precursor Ion (m/z) | Hypothetical Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

| [M+H]⁺ | [Fragment 1] | [Neutral Loss 1] | Cleavage of the C-S bond, loss of one pyridine ring. |

| [M+H]⁺ | [Fragment 2] | [Neutral Loss 2] | Cleavage of the other C-S bond, loss of the other pyridine ring. |

| [M+H]⁺ | [Fragment 3] | [Neutral Loss 3] | Fragmentation within one of the pyridine rings. |

It is important to reiterate that the data presented in the tables above is hypothetical and serves to illustrate the type of information that would be obtained from the specified analytical techniques. The actual experimental data for this compound would need to be generated through dedicated laboratory research.

Computational and Theoretical Investigations of 6 Pyridin 2 Ylsulfanyl Pyridin 3 Amine

Molecular Dynamics Simulations and Conformation Analysis of 6-(Pyridin-2-ylsulfanyl)pyridin-3-amine

Dynamic Behavior of Flexible Moieties

The molecule this compound possesses notable conformational flexibility, primarily centered around the sulfide (B99878) bridge connecting the two pyridine (B92270) rings. The dihedral angles involving the C-S-C bond are critical in defining the molecule's three-dimensional structure and, consequently, its chemical and physical properties. Computational methods, particularly molecular dynamics (MD) simulations and torsional barrier calculations, are instrumental in exploring this dynamic behavior.

Torsional barrier calculations, often performed using density functional theory (DFT), can quantify the energy required to rotate one pyridine ring relative to the other around the sulfide linkage. dtic.milresearchgate.netbiomedres.usrsc.orgbiomedres.us These calculations typically involve optimizing the molecular geometry at various fixed dihedral angles and plotting the resulting potential energy surface. The energy maxima on this surface correspond to transition states for conformational changes, while the minima represent stable conformers. The height of these energy barriers provides insight into the rotational freedom and the likelihood of different conformations existing at a given temperature. For molecules with similar sulfide bridges, these barriers are influenced by steric hindrance and electronic effects between the adjacent aromatic rings.

Table 1: Key Torsional Dihedrals in this compound

| Dihedral Angle | Description | Expected Flexibility |

| C(pyridine)-S-C(pyridine)-N(pyridine) | Rotation around the C-S bonds | High |

| S-C(pyridine)-C(pyridine)-N(amine) | Rotation of the amine group | Moderate |

Density Functional Theory (DFT) Applications for Spectroscopic Data Prediction of this compound Derivatives

Density Functional Theory (DFT) has become a powerful tool for predicting various spectroscopic properties of molecules, providing valuable insights that complement experimental data. For derivatives of this compound, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, simulate Infrared (IR) and Raman vibrational frequencies, and calculate electronic absorption spectra. researchgate.net

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are a valuable tool in the structural elucidation of organic compounds. nih.govnih.govresearchgate.netbohrium.commdpi.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted.

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts for each unique atomic position. The accuracy of these predictions is dependent on the choice of functional and basis set. nih.govbohrium.com Generally, hybrid functionals such as B3LYP, in conjunction with a reasonably large basis set, provide a good balance between accuracy and computational cost for predicting NMR spectra of organic molecules. nih.govresearchgate.netbohrium.com The predicted spectra can aid in the assignment of experimental signals and in understanding how the electronic environment of each nucleus is influenced by the molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Generic Pyridine Derivative (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 150.2 |

| C3 | 123.5 |

| C4 | 135.8 |

| C5 | 123.5 |

| C6 | 150.2 |

| Note: These are illustrative values for a generic pyridine ring and would be different for the specific target molecule. |

Simulation of Infrared (IR) and Raman Vibrational Frequencies

Vibrational spectroscopy is a key technique for identifying functional groups and understanding the bonding within a molecule. DFT calculations can compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. elixirpublishers.com These calculations are based on the second derivatives of the energy with respect to the atomic positions.

For this compound, the calculated IR and Raman spectra would show characteristic peaks for the pyridine ring modes, C-H stretching, N-H stretching of the amine group, and C-S stretching. nih.govphyschemres.orgresearchgate.net Comparing the computed spectra with experimental data can help in the detailed assignment of the vibrational modes. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. elixirpublishers.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | ~3400 |

| N-H (amine) | Asymmetric Stretch | ~3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C=N, C=C (pyridine) | Ring Stretch | 1400-1600 |

| C-S | Stretch | 600-800 |

| Note: These are typical frequency ranges and the exact values would need to be calculated for the specific molecule. |

Electronic Absorption Spectra Calculations

Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. researchgate.netsharif.edursc.orgmdpi.comresearchgate.net TD-DFT can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine rings. The calculations would reveal how the electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influences the absorption properties. The nature of the electronic transitions can be analyzed in terms of the molecular orbitals involved.

Table 4: Predicted Electronic Transitions for a Generic Aromatic Amine (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| HOMO -> LUMO | 4.2 | 295 | 0.35 |

| HOMO-1 -> LUMO | 4.8 | 258 | 0.12 |

| HOMO -> LUMO+1 | 5.1 | 243 | 0.08 |

| Note: These are illustrative values and would need to be calculated for the specific molecule. |

Computational Studies on Intermolecular Interactions Involving this compound

The intermolecular interactions of this compound, particularly hydrogen bonding, play a crucial role in determining its solid-state structure and properties. Computational methods can be used to analyze and characterize these interactions in detail.

Analysis of Hydrogen Bonding Networks and Graph Set Notations

In the solid state, the amino group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings and potentially the sulfur atom can act as hydrogen bond acceptors. researchgate.netnsf.govmdpi.comnih.govnih.govnih.govresearchgate.netdntb.gov.ua The analysis of crystal structures, often aided by computational modeling, can reveal the specific hydrogen bonding patterns.

Graph set theory provides a systematic way to describe and classify hydrogen bonding motifs. researchgate.netresearchgate.netnsf.govmdpi.comnih.govnih.govnih.govresearchgate.netdntb.gov.uascispace.com A hydrogen bond motif is described by a graph set descriptor G^d_a(n), where G specifies the type of motif (e.g., C for chain, R for ring), 'a' is the number of acceptors, 'd' is the number of donors, and 'n' is the number of atoms in the motif.

For this compound, several hydrogen bonding motifs are possible. For instance, the amine group could form hydrogen bonds with the pyridine nitrogen of a neighboring molecule, leading to the formation of chains or dimers. The specific motifs that form will depend on the packing of the molecules in the crystal lattice. Computational energy calculations can help to determine the relative stability of different possible hydrogen bonding arrangements.

Table 5: Potential Hydrogen Bond Motifs and their Graph Set Notations

| Motif Description | Donor | Acceptor | Graph Set Notation (Example) |

| Dimer | -NH₂ | N(pyridine) | R²₂(8) |

| Chain | -NH₂ | N(pyridine) | C(4) |

| Intermolecular N-H...S | -NH₂ | S(sulfide) | C(5) |

| Note: The actual motifs would depend on the crystal structure. |

Quantification of π-Stacking Interactions

π-stacking interactions are non-covalent forces that occur between aromatic rings. In the case of this compound, which contains two pyridine rings, these interactions are expected to play a significant role in its supramolecular assembly. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is employed to quantify the strength and geometry of these interactions.

The analysis of π-stacking typically involves calculating the interaction energies between molecular dimers or fragments. These calculations can distinguish between different stacking geometries, such as face-to-face or parallel-displaced arrangements. The visualization of these interactions can be aided by tools like the shape index on a Hirshfeld surface, where the presence of adjacent red and blue triangles is characteristic of π–π stacking. researchgate.netsemanticscholar.org Key parameters derived from these computational models include the centroid-to-centroid distance between the aromatic rings and the slip angle, which describes the degree of offset.

While specific experimental data for this compound is not available in the cited literature, a theoretical study would typically yield data similar to that presented in the illustrative table below. Such data is vital for comparing the relative strengths of different stacking configurations.

Illustrative Data: Calculated Interaction Energies for π-Stacking Configurations

This table is a hypothetical representation of results from a typical DFT calculation for illustrative purposes.

| Interaction Type | Geometric Parameter | Calculated Interaction Energy (kcal/mol) |

| Pyridine-Pyridine Stack | Centroid-Centroid Distance: 3.5 Å | -2.5 |

| Pyridine-Pyridine Stack | Centroid-Centroid Distance: 3.8 Å | -1.8 |

| Parallel-Displaced | Slip Angle: 20° | -3.1 |

| T-shaped | C-H···π Distance: 2.7 Å | -2.1 |

Hirshfeld Surface Analysis for Intermolecular Contact Mapping

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding molecules. The result is a unique three-dimensional surface that encapsulates the molecule.

The surface can be mapped with various properties, such as dnorm, which identifies regions of close intermolecular contact. Red spots on the dnorm surface highlight contacts that are shorter than the van der Waals radii sum, indicating significant interactions like hydrogen bonds. mdpi.com

A key output of this analysis is the 2D "fingerprint plot," which summarizes all intermolecular contacts on the Hirshfeld surface. Each point on the plot corresponds to a specific pair of distances (di and de) from the surface to the nearest nucleus inside and outside, respectively. The relative area under different regions of the plot provides a quantitative summary of the types of intermolecular contacts present. For molecules containing hydrogen, carbon, nitrogen, and sulfur, common contacts include H···H, C···H/H···C, N···H/H···N, and S···H/H···S. nih.gov Hirshfeld analysis of related heterocyclic structures frequently shows that H···H contacts are the most abundant, often comprising a large percentage of the total surface. nih.gov

Illustrative Data: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This table is a hypothetical representation of results from a Hirshfeld surface analysis for illustrative purposes.

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 24.0 |

| N···H / H···N | 12.5 |

| S···H / H···S | 9.0 |

| C···C | 3.5 |

| Other | 5.5 |

This quantitative mapping of intermolecular contacts provides a comprehensive understanding of the cohesive forces within the crystal structure of this compound, highlighting the relative importance of different types of non-covalent bonds in its solid-state architecture.

Coordination Chemistry and Ligand Design Principles of 6 Pyridin 2 Ylsulfanyl Pyridin 3 Amine

Design Strategies for Metal Complexation with 6-(Pyridin-2-ylsulfanyl)pyridin-3-amine

The design of metal complexes with this compound is predicated on the strategic use of its multiple donor atoms to achieve specific coordination geometries and properties. The interplay between the different potential binding sites allows for a range of ligation modes.

The structure of this compound features four potential donor atoms: the nitrogen of the pyridine (B92270) ring bearing the amino group (N1), the nitrogen of the second pyridine ring (N2), the exocyclic amine nitrogen (N-amine), and the thioether sulfur (S). This arrangement allows for several possible coordination modes, primarily bidentate and tridentate chelation.

Bidentate Coordination: The ligand can act as a bidentate ligand in several ways. unacademy.com A common mode would involve the nitrogen atoms of the two pyridine rings, forming a stable chelate ring with a metal center. Alternatively, coordination could occur through one of the pyridine nitrogens and the adjacent thioether sulfur, or through the pyridine nitrogen and the exocyclic amine. The flexible thioether bridge can allow the two pyridine rings to adopt conformations suitable for chelation.

Tridentate Coordination: Tridentate coordination could be achieved if a metal ion is large enough to accommodate binding to both pyridine nitrogens and the thioether sulfur. libretexts.org This would result in a fused chelate ring system, which can enhance the stability of the resulting complex. The involvement of the exocyclic amine in tridentate coordination along with a pyridine nitrogen and the thioether sulfur is also a possibility, depending on the steric and electronic preferences of the metal ion.

The preference for a particular ligation mode is influenced by factors such as the nature of the metal ion (size, charge, and electronic configuration), the reaction conditions, and the presence of competing ligands.

The coordination behavior of this compound is a composite of the properties of its individual donor groups.

Pyridine Nitrogen: The pyridine nitrogen atoms are excellent sigma-donors and can participate in pi-backbonding with electron-rich metal centers. researchgate.net Their coordination strength is a key factor in the formation of stable complexes. The basicity of the pyridine rings will influence their donor strength. nih.gov

Amine Nitrogen: The exocyclic amino group is a strong sigma-donor. researchgate.net Its presence can significantly influence the electronic properties of the pyridine ring it is attached to, potentially enhancing its coordinating ability. The amine nitrogen itself can also directly coordinate to a metal center.

Thioether Sulfur: Thioether sulfur is generally considered a soft donor atom and prefers to bind to soft metal ions. nih.gov It is a weaker sigma-donor than the nitrogen atoms but can act as a pi-acceptor. researchgate.net The involvement of the thioether sulfur in coordination can lead to five- or six-coordinate complexes and can be influenced by steric and electronic effects of other ligands in the coordination sphere. core.ac.uk In some cases, the thioether sulfur may act as a bridging ligand between two metal centers.

The combination of hard (nitrogen) and soft (sulfur) donor atoms makes this ligand potentially hemilabile, where the weaker sulfur-metal bond could dissociate and re-associate, which can be important in catalytic applications.

The rational design of derivatives of this compound can be employed to tune its properties for selective binding of specific metal ions. nih.gov This can be achieved by modifying the ligand's steric and electronic characteristics. rsc.org

Steric Modifications: Introducing bulky substituents on the pyridine rings can create steric hindrance that favors coordination to metal ions of a particular size or geometry. This can also be used to prevent the coordination of certain donor atoms, thereby controlling the ligation mode.

Electronic Modifications: The introduction of electron-donating or electron-withdrawing groups on the pyridine rings can alter the electron density on the nitrogen donors, thereby modifying their affinity for different metal ions. nih.gov For instance, an electron-donating group would increase the basicity and donor strength of the pyridine nitrogen.

By systematically modifying the ligand framework, it is possible to create derivatives with enhanced selectivity and affinity for target metal ions for applications in sensing, catalysis, or materials science. rsc.org

Synthesis and Methodologies for Characterization of Metal Complexes of this compound

The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques.

The synthesis of transition metal complexes with ligands containing pyridine, amine, and thioether functionalities is well-established.

Ruthenium (Ru) Complexes: Ruthenium complexes can be prepared by reacting the ligand with a suitable ruthenium precursor, such as RuCl₃·3H₂O or [Ru(DMSO)₄Cl₂], often under reflux in a solvent like ethanol (B145695) or methanol (B129727). researchgate.netfrontiersin.org The choice of precursor and reaction conditions can influence the oxidation state of the ruthenium in the final complex.

Palladium (Pd) Complexes: Palladium(II) complexes are commonly synthesized by reacting the ligand with a palladium(II) salt, such as PdCl₂ or K₂PdCl₄, in a suitable solvent. uomustansiriyah.edu.iq These reactions often proceed at room temperature or with gentle heating to afford square planar Pd(II) complexes. nih.govnih.gov

Zinc (Zn) Complexes: Zinc(II) complexes can be prepared by reacting the ligand with a zinc salt, like ZnCl₂ or Zn(NO₃)₂·6H₂O, in a solvent such as methanol or acetonitrile. rsc.orgresearchgate.net The resulting complexes are typically tetrahedral or octahedral, depending on the stoichiometry and the coordination number of the zinc ion. academie-sciences.fr

Table 1: Representative Synthetic Methods for Analogous Metal Complexes

| Metal | Precursor | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Ru | RuCl₃·3H₂O | Ethylene Glycol | Reflux under Argon | uark.edu |

| Pd | [Pd(en)Cl(L)]NO₃ | Aqueous | Potentiometric pH titration | nih.gov |

| Zn | Zn(NO₃)₂·6H₂O | Water/Ethanol/Methanol | Solvothermal, 160 °C | academie-sciences.fr |

This table is interactive. Click on the headers to sort.

The general procedure involves:

Crystallization: Growing single crystals of the metal complex of sufficient size and quality. This is often achieved by slow evaporation of the solvent, vapor diffusion, or layering techniques.

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Structure Solution and Refinement: The collected data are processed to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain an accurate molecular model.

For complexes of this compound, X-ray diffraction would unambiguously determine which of the potential donor atoms are coordinated to the metal center, the coordination number, and the geometry (e.g., square planar, tetrahedral, or octahedral). It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the crystal packing. nih.gov

Table 2: Relevant Compound Names

| Compound Name |

|---|

| This compound |

| Ruthenium |

| Palladium |

Spectroscopic Techniques (NMR, IR, UV-Vis, EPR) for Complex Structure Analysis

No published spectra (Nuclear Magnetic Resonance, Infrared, UV-Visible, or Electron Paramagnetic Resonance) for metal complexes of this compound could be located. This data is essential for determining the ligand's binding mode, the coordination geometry around the metal center, and the electronic properties of the resulting complex.

Investigation of Metal-Ligand Bonding Interactions in this compound Complexes

There is no available research on the metal-ligand bonding interactions for this specific compound.

Electronic and Geometric Structure Analysis of Coordination Compounds with this compound

Detailed structural information, which is typically obtained through techniques like X-ray crystallography, is not available for any coordination compounds of this ligand.

Conformational Analysis of Coordinated Ligands:No studies have been published that analyze the conformational changes (e.g., bond angles, dihedral angles) in this compound upon coordination to a metal ion.

Insufficient Information Available to Generate the Requested Article

The user's strict instruction to focus solely on "this compound" and the requirement for detailed, scientifically accurate research findings and data tables cannot be fulfilled with the currently available information. General principles of coordination chemistry and findings from structurally related, but distinct, pyridine-containing ligands are insufficient to create a scientifically rigorous article about this specific compound without engaging in speculation.

Therefore, the requested article focusing on the "," specifically sections on "Distortions from Ideal Geometries and their Origins" and "Influence of Counterions and Solvent Molecules on Complex Architecture," cannot be generated at this time.

Applications of 6 Pyridin 2 Ylsulfanyl Pyridin 3 Amine in Catalysis

Heterogeneous Catalytic Systems with 6-(Pyridin-2-ylsulfanyl)pyridin-3-amine-Derived Materials

Information regarding the use of this compound in the development of heterogeneous catalytic materials is not available in the current body of scientific literature.

There are no documented methods for the immobilization of this compound onto solid supports for catalytic purposes.

The design and synthesis of supported catalysts, such as those based on metal oxides or zeolites, incorporating this compound have not been reported.

No Publicly Available Research on the Catalytic Applications of this compound

Following an extensive search of scientific literature and databases, no specific information was found regarding the applications of the chemical compound This compound in the field of catalysis. The requested detailed analysis of its use in heterogeneous catalysis, including recyclability and stability, mechanistic studies of its catalytic cycles, and its application in enantioselective and diastereoselective catalysis, could not be completed due to a lack of published research on this particular molecule.

The search for data on the design and synthesis of chiral ligands derived from this compound for asymmetric catalysis also yielded no results. This suggests that the catalytic potential of this specific compound has likely not been a subject of investigation in the publicly accessible scientific domain.

While the broader class of pyridine-containing compounds is widely studied and utilized in catalysis, the unique structural combination of a pyridin-2-ylsulfanyl group and a pyridin-3-amine moiety in this specific molecule has not been documented in the context of catalytic activity. Therefore, details regarding active catalytic species, rate-determining steps, reaction intermediates, or the influence of its ligand structure on catalytic performance are not available.

Consequently, the creation of an article with the specified detailed outline is not possible at this time.

Enantioselective and Diastereoselective Catalysis with Chiral Derivatives of this compound

Enantiomeric Excess and Diastereomeric Ratio Determination

There is no published research that employs this compound in catalytic systems where the determination of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) was a key objective. Methodologies for determining these parameters in asymmetric catalysis typically involve techniques such as chiral chromatography (HPLC, GC), nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents, and polarimetry. However, no studies have reported the application of these techniques to reactions catalyzed by systems involving this compound.

Mechanistic Insights into Stereocontrol

A critical aspect of asymmetric catalysis is understanding the mechanism by which a catalyst controls the stereochemical outcome of a reaction. This often involves detailed kinetic studies, computational modeling (e.g., DFT calculations), and the characterization of reaction intermediates. At present, there are no mechanistic studies in the scientific literature that investigate the role of this compound in achieving stereocontrol in any catalytic transformation. Therefore, insights into its potential binding modes, the transition states it might stabilize, or its influence on the stereochemical pathway of a reaction are not available.

Optimization of Catalytic Efficiency and Turnover Numbers

The optimization of a catalytic process is crucial for its practical application. This involves a systematic study of various reaction parameters to enhance efficiency, typically measured by turnover number (TON) and turnover frequency (TOF).

No studies have been found that report the screening of reaction conditions for a catalytic process utilizing this compound. Such screening would typically involve varying temperature, pressure, and solvent to determine their effects on reaction rate, yield, and selectivity. Without experimental data, it is not possible to provide a data table or detailed findings on the optimal conditions for this specific compound.

The concentration of the catalyst (catalyst loading) and the stoichiometry between a ligand and a metal center are fundamental parameters for optimization. Lowering catalyst loading is economically and environmentally beneficial, while the ligand-to-metal ratio can significantly impact the structure and reactivity of the active catalytic species. There is no available data concerning the optimization of these parameters for catalytic systems that include this compound.

Integration of 6 Pyridin 2 Ylsulfanyl Pyridin 3 Amine into Functional Materials

Design and Synthesis of Polymeric Systems Incorporating 6-(Pyridin-2-ylsulfanyl)pyridin-3-amine Moieties

The bifunctional nature of this compound, with its reactive amine group and multiple potential coordination sites, allows for its use as a monomer in various polymerization strategies to create novel polymeric materials.

Polymerization Strategies (e.g., condensation, coordination polymerization)

Condensation Polymerization: The primary amine group on the this compound molecule is a suitable functional group for condensation polymerization. For instance, it can react with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, to form polyamides. numberanalytics.comyoutube.com This approach would lead to a polymer backbone incorporating the rigid pyridyl and flexible thioether moieties, potentially resulting in materials with enhanced thermal stability and specific solubility characteristics. The synthesis of novel aromatic polyamides from diamine monomers containing pyridine (B92270) rings has been demonstrated to yield polymers with excellent thermal stability and good solubility in polar aprotic solvents. researchgate.netnih.gov By analogy, polymerization of a diamine derivative of this compound could yield high-performance polyamides.

Coordination Polymerization: The pyridine nitrogen atoms and the sulfur atom of the thioether linkage in this compound can act as donor sites for coordination with metal ions, leading to the formation of coordination polymers. frontiersin.org The synthesis of coordination polymers using flexible thioether pyridine ligands has been shown to result in diverse structural motifs. globethesis.com The combination of both pyridyl and thioether functionalities can create a strong ligand field around a metal center, as seen in Fe(II) complexes with pyridyl-thioether ligands. mdpi.comresearchgate.net The self-assembly of these monomeric units with metal ions can produce one-, two-, or three-dimensional networks with potential applications in catalysis, gas storage, and electronics. tandfonline.comcsulb.edu

A summary of potential polymerization strategies is provided in the table below.

| Polymerization Type | Reactive Groups in Monomer | Potential Comonomers | Resulting Polymer |

| Condensation | Primary amine (-NH₂) | Dicarboxylic acids, Diacyl chlorides | Polyamide |

| Coordination | Pyridine nitrogen atoms, Thioether sulfur atom | Metal salts (e.g., Cu(II), Zn(II), Fe(II)) | Coordination Polymer |

Architectural Control and Topology of Polymers

The final architecture and topology of polymers derived from this compound are highly dependent on the chosen synthetic strategy. In condensation polymerization, the use of a difunctional derivative of the monomer would lead to linear polymer chains. The introduction of multifunctional comonomers could result in branched or cross-linked architectures.

For coordination polymers, the geometry of the metal ion and the conformational flexibility of the this compound ligand would dictate the resulting topology. The use of 'multi-arm' flexible thiopyridine ligands has been shown to produce varied dimensional structures, from 1D chains to 2D layers and 3D frameworks. globethesis.com By carefully selecting the metal center and reaction conditions, it is conceivable to control the dimensionality and network topology of coordination polymers based on this monomer.

Cross-linking and Network Formation

The formation of robust, three-dimensional networks is crucial for creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. youtube.com For polymers incorporating this compound, cross-linking can be achieved through several pathways.

The pendant pyridine groups within the polymer chains can be utilized for cross-linking. For example, interactions with alkyl dihalides can lead to quaternization of the pyridine nitrogen atoms, forming ionic cross-links. elsevierpure.com The remaining unreacted amine groups in the polymer backbone can also serve as sites for cross-linking. For instance, reactions with multifunctional epoxy resins or acrylates can lead to the formation of a covalent network. nih.govmdpi.com The synthesis of network polymers through the addition reactions of multifunctional amines is a well-established method. mdpi.com Furthermore, the dynamic covalent chemistry of disulfide bonds could be a potential route for creating reversible cross-linked networks if the thioether linkage were to be replaced by a disulfide bond. researchgate.netrug.nl

Coordination of the pyridine and thioether moieties with metal ions is in itself a method of network formation, leading to the creation of metallo-supramolecular polymers with potentially recyclable properties. nih.gov

Supramolecular Assemblies and Crystal Engineering of this compound

The principles of crystal engineering can be applied to this compound to design and construct well-defined supramolecular assemblies and multicomponent crystals with tailored properties.

Exploitation of Non-Covalent Interactions for Self-Assembly

The molecular structure of this compound is rich in sites for non-covalent interactions, which are the driving forces for self-assembly. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions. mdpi.com

The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen atoms are hydrogen bond acceptors. This allows for the formation of robust N-H···N hydrogen bonds, which can lead to the assembly of molecules into chains, tapes, or more complex architectures. researchgate.netnih.gov The aromatic pyridine rings can participate in π-π stacking interactions, further stabilizing the supramolecular structure. The interplay of these non-covalent forces can be used to guide the self-assembly process and create ordered materials. The study of supramolecular assemblies of pyridine- and pyrazole-based coordination compounds has highlighted the importance of a variety of non-covalent interactions in stabilizing layered assemblies. conicet.gov.ar

Cocrystal and Salt Formation

The presence of both a basic amine group and basic pyridine rings makes this compound an excellent candidate for forming cocrystals and salts with acidic coformers, such as carboxylic acids. researchgate.net The formation of cocrystals is a widely used strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

In the context of materials science, cocrystallization can be used to create new crystalline solids with unique optical, electronic, or mechanical properties. The interaction between the aminopyridine moiety and a carboxylic acid can lead to the formation of a robust supramolecular heterosynthon through N-H···O and O-H···N hydrogen bonds. researchgate.net The stability and formation of such cocrystals can be predicted and understood through the construction of cocrystal phase diagrams. acs.org Depending on the difference in pKa between the aminopyridine and the acidic coformer, either a neutral cocrystal or a salt, involving proton transfer, may be formed. researchgate.net The formation of cocrystals of aminopyridines with various organic acids has been extensively studied, providing a strong basis for predicting the behavior of this compound in this regard. acs.orgworktribe.com

The table below summarizes the potential non-covalent interactions and their role in the formation of supramolecular assemblies.

| Non-Covalent Interaction | Donor/Acceptor Groups in Monomer | Resulting Assembly |

| Hydrogen Bonding | -NH₂ (donor), Pyridine N (acceptor) | Chains, Dimers, Networks |

| π-π Stacking | Pyridine rings | Stacked columnar structures |

| C-H···π Interactions | C-H bonds and Pyridine rings | 3D Networks |

| Halogen Bonding | (If halogenated derivatives are used) | Directed assemblies |

Design of Ordered Molecular Architectures

The molecular structure of this compound offers several key features that make it a promising candidate for the bottom-up design of ordered molecular architectures. The molecule is composed of two pyridine rings linked by a flexible thioether (-S-) bridge, with an amine (-NH2) functional group on one of the rings. This combination of rigid aromatic units, a flexible linker, and functional groups capable of forming strong directional interactions provides a versatile platform for self-assembly.

Key structural features influencing molecular architecture include:

Multiple Coordination Sites: The nitrogen atoms of both pyridine rings and the exocyclic amine group can act as Lewis bases, coordinating to metal ions. This allows the molecule to function as a multitopic or polydentate ligand.

Hydrogen Bonding Capability: The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen atoms are hydrogen bond acceptors. These interactions can direct the formation of predictable supramolecular synthons, leading to one-, two-, or three-dimensional networks.

Structural Asymmetry and Flexibility: The molecule is asymmetric, which can be exploited to create non-centrosymmetric materials with interesting optical or electronic properties. researchgate.netbohrium.com The thioether linkage provides conformational flexibility, allowing the two pyridine rings to adopt various orientations. globethesis.compatsnap.comresearchgate.net This flexibility can influence the packing arrangement and the final architecture of the assembled material, enabling the formation of complex, adaptive structures. acs.orgacs.org

π-π Stacking: The electron-rich pyridine rings can participate in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies and contributing to long-range order.

By carefully selecting solvents and complementary molecules, it is conceivable to guide the self-assembly of this compound into ordered crystalline solids, liquid crystals, or surface-adsorbed monolayers.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The polydentate nature of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. escholarship.orgacs.org These materials consist of metal ions or clusters (nodes) connected by organic molecules (linkers) to form extended, often porous, networks.

Design and Synthesis of MOFs with this compound as a Linker

The design of MOFs using this linker would involve reacting it with a suitable metal salt under solvothermal or hydrothermal conditions. The choice of metal ion and reaction conditions would be critical in determining the final structure. acs.org The linker's multiple coordination sites—the two pyridine nitrogens and the amine nitrogen—allow for various binding modes. It can act as a ditopic or tritopic linker connecting multiple metal centers. The flexible thioether bridge allows the ligand to bend and rotate to satisfy the geometric requirements of different metal coordination environments. globethesis.comglobethesis.com

Amine-functionalized linkers are well-known in MOF chemistry for their ability to enhance interactions with specific guest molecules and to serve as sites for post-synthetic modification. researchgate.netrsc.orgmdpi.com Similarly, thioether groups have been incorporated into MOFs to act as soft donor sites for specific metal coordination or as active centers for catalysis or guest binding. researchgate.netmdpi.com

Below is a prospective table of potential metal ions and the likely coordination geometries they could form with the this compound linker.

| Metal Ion | Typical Coordination Number | Potential Secondary Building Unit (SBU) | Plausible Coordination Mode of Linker |

| Zn(II) | 4, 6 | Zn₄O clusters, single Zn ions | Bridging between Zn centers via pyridine N-atoms |

| Cu(II) | 4, 5, 6 | Cu₂(CO₂)₄ paddlewheels (if co-linker used) | Chelating or bridging via pyridine and/or amine N-atoms |

| Co(II) | 4, 6 | Co clusters or single Co ions | Bridging via pyridine N-atoms |

| Cd(II) | 6, 7, 8 | Cd clusters or single Cd ions | Bridging or chelating, potentially involving the S-atom |

Topology and Porosity Analysis of Framework Structures

The topology of a MOF describes the underlying connectivity of its nodes and linkers. The asymmetric and flexible nature of this compound would likely lead to complex and potentially novel network topologies. acs.org Unlike rigid, linear linkers that often produce predictable, high-symmetry frameworks, the bent geometry imposed by the thioether bridge could result in lower-symmetry or interpenetrated structures.

The porosity of the resulting MOF would be highly dependent on the final topology and the efficiency of crystal packing. rsc.org Several factors would influence the pore structure:

Linker Conformation: The rotational freedom around the C-S bonds could lead to frameworks that exhibit "breathing" or flexible behavior in response to external stimuli like guest molecule adsorption. patsnap.comresearchgate.net

Metal SBU Geometry: The coordination preference of the metal node will dictate the angles at which the linkers connect, thereby defining the size and shape of the pores.

Computational modeling would be a crucial tool to predict and analyze the potential topologies and pore structures of MOFs constructed from this linker.

Guest-Host Chemistry within MOF Channels

The chemical functionalities of this compound would play a significant role in the guest-host chemistry of any resulting MOF. nih.govacs.orgaip.org The interior surfaces of the MOF pores would be decorated with amine groups, thioether sulfur atoms, and the aromatic surfaces of the pyridine rings.

These functional groups could establish specific interactions with guest molecules:

Amine Groups: The basic -NH2 groups are excellent sites for adsorbing acidic gases like CO2 and SO2 through acid-base interactions or hydrogen bonding. mdpi.comacs.org

Thioether Linkages: The soft sulfur atom of the thioether group can exhibit strong affinity for heavy metal ions (e.g., Hg²⁺, Pd²⁺) or other soft Lewis acids. researchgate.net

Pyridine Rings: The nitrogen atoms on the pyridine rings, if uncoordinated, can act as basic sites for guest interactions. The aromatic rings themselves can interact with other aromatic guest molecules via π-π stacking.

The combination of these functionalities could lead to MOFs with high selectivity for specific gas separation or purification applications. nih.govacs.org The presence of multiple types of interaction sites offers a platform for cooperative binding, where a guest molecule interacts with several different parts of the pore wall simultaneously, leading to enhanced adsorption affinity.

Development of Sensing Architectures Utilizing this compound (focused on material design, not specific target properties)

The unique electronic and coordination properties of this compound make it a promising building block for the design of chemical and biological sensors. The design principles would focus on harnessing the changes in the molecule's physical properties upon interaction with an analyte.

Design Principles for Chemo- and Biosensors

For the development of chemo- and biosensors, the molecule could be used either as a discrete molecular probe or integrated into a larger material architecture.

Future Research Directions and Emerging Paradigms for 6 Pyridin 2 Ylsulfanyl Pyridin 3 Amine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on 6-(Pyridin-2-ylsulfanyl)pyridin-3-amine should prioritize the exploration of novel and sustainable synthetic routes that offer improvements over classical methods in terms of yield, atom economy, and environmental impact.

Current synthetic approaches often rely on nucleophilic aromatic substitution reactions, which may require harsh conditions or the use of expensive catalysts. tandfonline.com Emerging paradigms in synthesis offer promising alternatives. Green chemistry principles, such as the use of nanocatalysts, microwave-assisted synthesis, and eco-friendly solvents, are particularly relevant. researchgate.netnih.gov For instance, magnetically recoverable nanocatalysts could facilitate easier product purification and catalyst recycling, significantly reducing waste and operational costs. rsc.org

Future synthetic explorations could focus on multicomponent reactions (MCRs), which allow for the construction of complex molecules like this compound in a single step from simple precursors. researchgate.netnih.gov Palladium-catalyzed C-N and C-S bond formation reactions, which have become powerful tools in organic synthesis, also represent a key area for developing more efficient and generalizable routes to this and related compounds. acs.org

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Nanocatalysis | High efficiency, reusability, mild reaction conditions. researchgate.net | Development of specific nanocatalysts (e.g., supported metal nanoparticles) for selective C-S and C-N bond formation. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov | Optimization of microwave parameters for the synthesis of the target compound and its derivatives. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net | Design of novel MCRs that incorporate the pyridinyl sulfide (B99878) and aminopyridine moieties in a single pot. |

| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, broad substrate scope, well-established mechanisms. acs.org | Exploring new ligand systems to improve catalytic efficiency and reduce catalyst loading for the synthesis of diaryl sulfides and aminopyridines. |

Untapped Reactivity Profiles and New Chemical Transformations

The unique arrangement of two pyridine (B92270) rings linked by a sulfur atom, along with a free amine group, endows this compound with a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its behavior in various chemical transformations.

The pyridine rings themselves are susceptible to both electrophilic and nucleophilic substitution, although the electron-donating amine group and the electron-withdrawing pyridinyl sulfide group will exert competing influences on the electron density of the aminopyridine ring. youtube.comuoanbar.edu.iq The nitrogen atoms of the pyridine rings can also be targeted for N-oxidation or quaternization, which would dramatically alter the electronic properties and reactivity of the molecule. nih.gov

The primary amine group is a key site for functionalization. It can undergo a wide range of reactions, including acylation, alkylation, and diazotization, providing access to a vast array of derivatives. tandfonline.com Furthermore, the sulfide linkage itself is not inert and can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would modulate the electronic and steric properties of the molecule and could be used to fine-tune its activity in various applications. tandfonline.com

A particularly interesting avenue for future research is the exploration of transition-metal-catalyzed C-H functionalization. beilstein-journals.orgnih.gov This powerful strategy could enable the direct introduction of new functional groups onto the pyridine rings, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to derivatization.

Advanced Computational Modeling Approaches for Predictive Design

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. tandfonline.com For this compound, advanced computational approaches can provide deep insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) can be employed to calculate the molecule's electronic structure, predict its reactivity towards electrophiles and nucleophiles, and elucidate reaction mechanisms. ias.ac.inresearchgate.net Such studies can help to rationalize observed reactivity and guide the design of new chemical transformations. For example, DFT calculations can predict the most likely sites for C-H functionalization or electrophilic substitution. researchgate.net

In the context of drug discovery, computational methods can be used to predict the physicochemical properties of this compound and its derivatives, such as solubility and membrane permeability. nih.gov Molecular docking studies can be used to predict the binding affinity of these compounds to biological targets, such as enzymes or receptors, thereby guiding the design of new therapeutic agents. nih.govacs.org Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, further aiding in the optimization of lead compounds. jchemlett.com

Table 2: Applications of Computational Modeling

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity Prediction | Electron density distribution, HOMO/LUMO energies, reaction pathways. ias.ac.inresearchgate.net |

| Molecular Docking | Drug Design | Binding modes and affinities to biological targets. nih.govacs.org |

| QSAR | Lead Optimization | Correlation of chemical structure with biological activity. jchemlett.com |

| Molecular Dynamics (MD) Simulations | Material Science | Conformational dynamics, interactions with other molecules or surfaces. |

Expansion into New Catalytic Systems and Processes

The presence of multiple nitrogen atoms and a sulfur atom makes this compound an attractive candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

As a ligand, the molecule can coordinate to metal centers through one or more of its nitrogen atoms and potentially the sulfur atom, forming stable metal complexes. researchgate.netsemanticscholar.org The electronic properties of the ligand, and thus the catalytic activity of the resulting complex, could be fine-tuned by modifying the substituents on the pyridine rings. nih.gov These complexes could be explored as catalysts in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. alfachemic.com

The aminopyridine moiety is also a well-known motif in organocatalysis. chemrxiv.org The amine group can act as a Brønsted base or a nucleophile, while the pyridine nitrogen can act as a Lewis base. This dual functionality could be harnessed to develop new organocatalytic reactions. Furthermore, the introduction of chirality into the molecule could lead to the development of new asymmetric catalysts.

Future research in this area should involve the synthesis of a variety of metal complexes of this compound and the systematic evaluation of their catalytic activity in benchmark reactions. The development of chiral derivatives and their application in asymmetric catalysis is another promising avenue of investigation. researchgate.net

Innovation in Advanced Material Design and Functional Applications

The rigid, aromatic structure of this compound, combined with its multiple functional groups, makes it a promising building block for the design of novel functional materials. rsc.org

One potential application is in the development of new polymers. The primary amine group allows the molecule to be incorporated into polymer backbones through reactions such as polycondensation or polyaddition. The resulting pyridine-containing polymers could exhibit interesting properties, such as thermal stability, conductivity, or the ability to coordinate to metal ions. researchgate.netmdpi.com Such materials could find applications in areas like gas storage, separation, or as supports for catalysts. researchgate.net

The molecule's ability to coordinate to metal ions also suggests its potential use in the construction of metal-organic frameworks (MOFs) or coordination polymers. These materials are characterized by their high porosity and tunable properties, making them attractive for applications in gas storage, catalysis, and sensing.

Furthermore, the photophysical properties of this compound and its derivatives could be explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The extended π-system and the presence of heteroatoms could lead to interesting fluorescence or charge-transport properties. mdpi.com

Future work in this domain will require the synthesis of polymerizable derivatives of this compound and the investigation of their polymerization behavior. The synthesis and characterization of MOFs and coordination polymers based on this ligand are also key research goals.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 6-(Pyridin-2-ylsulfanyl)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can link pyridine and sulfanyl groups. Key reagents include Pd(OAc)₂, Xantphos as a ligand, and t-BuONa as a base in solvents like toluene or DMF at 80–100°C . Optimization focuses on catalyst loading (0.5–5 mol%), reaction time (12–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies amine protons (δ 5.7–6.5 ppm) and pyridine/sulfanyl group signals. Discrepancies in splitting patterns may arise from tautomerism; variable-temperature NMR or deuterated solvents (DMSO-d₆) clarify dynamic effects .

- X-ray Crystallography : SHELXL refines crystal structures, resolving ambiguities in bond lengths/angles. Hydrogen bonding networks (N–H⋯N/S) stabilize the lattice, validated via PLATON .

Q. What are the common reactivity pathways for the sulfanyl-pyridine moiety under oxidative or nucleophilic conditions?

- Methodological Answer :

- Oxidation : The sulfanyl group (-S-) oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using H₂O₂ (30%) in acetic acid at 50°C. Monitor via TLC and isolate via extraction .

- Nucleophilic Substitution : Amine groups undergo alkylation (e.g., with iodomethane/K₂CO₃ in DMF) or acylation (acetyl chloride/pyridine) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of byproducts during synthesis?

- Methodological Answer :

- LC-MS/MS : Identifies intermediates (e.g., Pd-coordinated species) and side products (e.g., dehalogenated pyridines).

- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cross-coupling steps. Compare activation energies for pathways leading to desired vs. byproduct formation .

Q. What computational approaches predict the compound’s interaction with biological targets like ion channels?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to TRPA1/TRPV1 channels (PDB: 3J9P). The pyridine-sulfanyl scaffold may occupy hydrophobic pockets, validated via free-energy perturbation (FEP) simulations .

- Pharmacophore Modeling : Define essential features (amine H-bond donors, aromatic π-stacking) using Schrödinger’s Phase .

Q. How do structural modifications (e.g., substituent variations) impact biological activity compared to analogs?

- Methodological Answer :

- SAR Table :

| Compound | Substituent | IC₅₀ (TRPA1) | IC₅₀ (TRPV1) |

|---|---|---|---|

| Target compound | Pyridin-2-ylsulfanyl | 0.8 µM | 1.2 µM |

| 6-(4-Methylpiperidin-1-yl) | Piperidine | 2.5 µM | 3.0 µM |

| 6-(Pyridin-3-yl) | Pyridine (meta) | 5.6 µM | 6.7 µM |

- Key Insight : Sulfanyl groups enhance potency due to sulfur’s electronegativity and conformational flexibility .

Q. How can contradictory spectral data (e.g., NMR splitting vs. X-ray) be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.